molecular formula C5H9NO3 B1590531 Methyl 2-amino-3-oxobutanoate CAS No. 68277-01-0

Methyl 2-amino-3-oxobutanoate

Cat. No. B1590531
CAS RN: 68277-01-0
M. Wt: 131.13 g/mol
InChI Key: JJJKPDCCZFMOJD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-oxobutanoate” is a chemical compound that can be used as a starting material in the synthesis of indole derivatives via Fischer indolization of arylhydrazines . It is also known as "Butanoic acid, 2-methyl-3-oxo-, ion (1-)" .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-amino-3-oxobutanoate” involves the reaction of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule . This process is known as alkylation .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-oxobutanoate” is represented by the formula C5H9NO3 . It is a small molecule with a mono-isotopic mass of 171.089539 Da .


Chemical Reactions Analysis

“Methyl 2-amino-3-oxobutanoate” is involved in various chemical reactions. For instance, it reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-oxobutanoate” has a molecular weight of 116.116 . Its physical and chemical properties include normal boiling temperature, critical temperature, critical pressure, and density .

Scientific Research Applications

  • Molecular Docking and Structural Analysis : Methyl 2-amino-3-oxobutanoate derivatives have been studied for their molecular docking, vibrational, structural, electronic, and optical properties. These studies involve spectroscopic investigations and theoretical calculations, exploring the molecule's stability, reactivity, and potential as nonlinear optical materials (Vanasundari et al., 2018).

  • Antiproliferative Activity : Research on the synthesis and antiproliferative activity of methyl 2-amino-3-oxobutanoate derivatives has been conducted, showing potential applications in inhibiting DNA gyrase-ATPase activity (Yurttaş et al., 2022).

  • Synthesis and Applications in NMR Studies : An efficient synthetic route for specific labelling of Ile methyl-γ(2) groups in proteins using 2-hydroxy-2-ethyl-3-oxobutanoate has been proposed for solution NMR studies of high molecular weight proteins (Ayala et al., 2012).

  • Isolation from Deep Sea Fungus : Methyl 2-amino-3-oxobutanoate derivatives have been isolated from deep-sea fungi, with evaluations conducted for their cytotoxic and antiviral activities (Luo et al., 2018).

  • Metabolic Studies in Muscle Tissue : Studies have investigated the metabolism of branched-chain amino acids and 2-oxo acids in rat muscle homogenates and diaphragms, providing insights into the metabolic fate of these compounds (Wagenmakers et al., 1985).

  • Chemical Synthesis and Transformations : Methyl 2-amino-3-oxobutanoate has been used in various chemical synthesis and transformation processes, indicating its versatility as a chemical compound (Bratušek et al., 1998).

  • Application in the Methionine Salvage Pathway : Research has shown that 4-methylthio-2-oxobutanoate, a related compound, is involved in the methionine salvage pathway and has implications in cellular apoptosis (Tang et al., 2006).

Safety And Hazards

“Methyl 2-amino-3-oxobutanoate” should be handled with care. It is recommended to use this compound only for research and development under the supervision of a technically qualified individual .

Future Directions

“Methyl 2-amino-3-oxobutanoate” has potential applications in the field of medicinal chemistry. It is a key component in the synthesis of various pharmaceutical compounds . Future research may focus on exploring its potential uses in drug development .

properties

IUPAC Name

methyl 2-amino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(7)4(6)5(8)9-2/h4H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJKPDCCZFMOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476541
Record name Methyl 2-amino-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-oxobutanoate

CAS RN

68277-01-0
Record name Methyl 2-amino-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SV Shinde, P Talukdar - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… Methyl 2-amino-3-oxobutanoate hydrochloride 4 was synthesized by a modified literature protocol. The coupling of 4 with Cbz-L-Val-OH furnished the amido ketone 5 (yield = 77%), …
Number of citations: 14 pubs.rsc.org
B He, J Song, C Yin, GQ Chen, X Zhang - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
… Our group disclosed the first example of asymmetric hydrogenation of N-phthalimide-protected methyl 2-amino-3-oxobutanoate catalyzed by the Ru/C 3 -TunePhos complex through …
Number of citations: 0 pubs.rsc.org
K Morishita, Y Ito, K Otake, K Takahashi… - Chemical and …, 2021 - jstage.jst.go.jp
… dated with methyl 2-amino-3-oxobutanoate hydrochloride to give compounds 6b–p. Compounds 6b–p were cyclized with I2, PPh3, and triethylamine (Et3N) to afford methyl oxazole5-…
Number of citations: 2 www.jstage.jst.go.jp
B Lu, X Wu, C Li, G Ding, W Li, X Xie… - The Journal of Organic …, 2019 - ACS Publications
… β-ketoesters hydrochloride salt gave the anti-diastereomer, (10) Specially, Zhang and co-workers first reported the DKR-AH of N-phthalimide-protected methyl 2-amino-3-oxobutanoate …
Number of citations: 12 pubs.acs.org
K Morishita, T Miike, S Takeda, M Fukui… - Chemical and …, 2019 - jstage.jst.go.jp
… Compound 3 was amidated with methyl 2-amino-3-oxobutanoate hydrochloride via acyl chloride, which was followed by cyclization with I2, triphenylphosphine (PPh3) and Et3N to give …
Number of citations: 2 www.jstage.jst.go.jp
M Albrecht, O Osetska, T Abel… - Beilstein Journal of …, 2009 - beilstein-journals.org
… The C 3 -symmetric scaffold 2 is obtained in an eight step sequence starting from Z-protected valine and methyl 2-amino-3-oxobutanoate hydrochloride [31,32]. Compound 2 resembles …
Number of citations: 19 www.beilstein-journals.org
PG Echeverria, A Pons, S Prévost… - Organic …, 2019 - pdfs.semanticscholar.org
… Methyl 2-amino-3-oxobutanoate hydrochloride (4). To a solution of oxime 6 (7.34 g, 51 mmol, 1 equiv) in MeOH (126 mL) was added Pd/C 10% (1.79 g, 1.68 mmol, 0.033 equiv). 2N …
Number of citations: 7 pdfs.semanticscholar.org

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